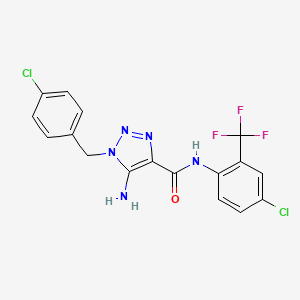

5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted at position 1 with a 4-chlorobenzyl group, an amino group at position 5, and a carboxamide moiety linked to a 4-chloro-2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₇H₁₂Cl₂F₃N₅O, with a molecular weight of 429.79 g/mol.

Propiedades

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F3N5O/c18-10-3-1-9(2-4-10)8-27-15(23)14(25-26-27)16(28)24-13-6-5-11(19)7-12(13)17(20,21)22/h1-7H,8,23H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVWUICXUDKROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the current understanding of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 421.23 g/mol. The structural features include:

- Triazole Ring : A five-membered ring that contributes to its biological activity.

- Chloro and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and may affect receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase cascades .

Selectivity and Safety

The selectivity of this compound towards cancer cells over normal cells suggests a favorable therapeutic index. In studies involving normal hepatic cells (L02), the inhibition rate was less than 20%, while lung cancer cells showed a 50% inhibition rate at similar concentrations .

Case Studies

- Study on NSCLC Cells : The compound was tested on non-small cell lung cancer (NSCLC) cell lines, where it effectively promoted apoptosis and inhibited migration by downregulating MMP9 protein expression .

- Triazole Derivatives : A series of triazole-containing hybrids were synthesized and evaluated for their biological activity. Modifications involving benzyl or phenyl groups significantly enhanced their anticancer effects .

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HCT116 | 0.43 | Induction of apoptosis |

| Antiproliferative | Lung Cancer Cells | 50% inhibition | Downregulation of MMP9 |

| Selectivity | Normal Hepatic Cells | <20% inhibition | Minimal cytotoxicity |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Impact of Trifluoromethyl (-CF₃) Groups: The target compound’s -CF₃ group at the 2-position of the phenyl ring likely enhances lipophilicity and resistance to oxidative metabolism compared to analogs with -F or -CH₃ groups (e.g., Analog 1) .

Chlorobenzyl vs. Other Benzyl Groups :

- The 4-chlorobenzyl group at position 1 in the target compound may improve binding to hydrophobic pockets in biological targets compared to 2-chlorobenzyl (Analog 4) or unsubstituted benzyl groups .

Carboxamide Substituent Variations :

- The 4-chloro-2-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and electronic effects distinct from simpler aryl groups (e.g., 4-methoxyphenyl in Analog 3). This could modulate selectivity in drug-receptor interactions .

Biological Activity Trends :

- Analogs with -CF₃ substituents (e.g., Analog 2) show growth inhibition (GP) values up to 86.18% in NCI-H522 lung cancer cells, highlighting the therapeutic promise of such modifications .

- Compounds lacking strong electron-withdrawing groups (e.g., Analog 1) may exhibit reduced potency due to lower metabolic stability .

Pharmacokinetic and Metabolic Considerations

- Metabolism: Phase I metabolism may cleave the triazole-carboxamide bond, as seen in the related compound CAI (), producing inactive metabolites like benzophenone derivatives .

- Solubility : The target compound’s high lipophilicity (logP ~3.5, estimated) may necessitate formulation enhancements for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.